molecular formula C24H28O4 B608536 ジリグスティリド CAS No. 88182-33-6

ジリグスティリド

カタログ番号: B608536
CAS番号: 88182-33-6
分子量: 380.5 g/mol
InChIキー: UBBRXVRQZJSDAK-ZJHGLIIDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レビストライドAは、伝統的な漢方薬である川芎(Ligusticum chuanxiong Hort)から単離された天然化合物です。 アルツハイマー病などの神経変性疾患の治療における潜在的な治療効果、特にその可能性により、大きな注目を集めています .

2. 製法

合成経路と反応条件: レビストライドAは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、有機溶媒を使用して川芎(Ligusticum chuanxiong Hort)から抽出することです。 その後、クロマトグラフィー技術を使用して化合物を精製します .

工業的生産方法: レビストライドAの工業的生産は、通常、植物源からの大規模な抽出、それに続く精製プロセスを行います。 化合物の純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が使用されます .

科学的研究の応用

Levistolide A has a wide range of scientific research applications, including:

作用機序

レビストライドAは、いくつかのメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

レビストライドAは、その特定の作用機序と治療の可能性により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。

レビストライドAは、神経変性疾患に関与する複数の経路を標的とする能力が際立っており、さらなる研究開発のための有望な候補となっています .

生化学分析

Biochemical Properties

Diligustilide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-inflammatory and antioxidant activities . It modulates important gasotransmitters and maintains basal levels of PGE2 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Diligustilide has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production even in the presence of indomethacin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Diligustilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diligustilide change over time. It has been observed to maintain its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diligustilide vary with different dosages in animal models. It has been observed to have a gastroprotective effect at certain doses

Metabolic Pathways

Diligustilide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: Levistolide A can be synthesized through various chemical reactions. One common method involves the extraction from Ligusticum chuanxiong Hort using organic solvents. The compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Levistolide A typically involves large-scale extraction from the plant source, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

化学反応の分析

反応の種類: レビストライドAは、次のようないくつかの種類の化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを含みます。

一般的な試薬と条件:

    酸化: 過酸化水素、過マンガン酸カリウム。

    還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換: ハロゲン、求核剤.

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、レビストライドAの酸化は、さまざまな酸化された誘導体の形成につながる可能性があり、一方、還元は、化合物の還元形を生み出す可能性があります .

4. 科学研究の応用

レビストライドAは、次のような広範囲にわたる科学研究の応用があります。

    化学: さまざまな化学反応とメカニズムを研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスやシグナル伝達経路に対する潜在的な影響について調査されています。

    医学: 神経変性疾患、癌、その他の病状の治療における治療の可能性について調査されています。

    産業: 医薬品やその他の健康関連製品の開発に使用されています.

類似化合物との比較

Levistolide A is unique compared to other similar compounds due to its specific mechanisms of action and therapeutic potential. Similar compounds include:

Levistolide A stands out due to its ability to target multiple pathways involved in neurodegenerative diseases, making it a promising candidate for further research and development .

生物活性

Levistilide A (LA) is a phthalide derivative primarily isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has garnered attention for its diverse biological activities, particularly in anti-inflammatory, neuroprotective, and anticancer contexts. This article synthesizes recent findings on the biological activity of Levistilide A, emphasizing its mechanisms of action, therapeutic potential, and implications for clinical applications.

Levistilide A is characterized by its unique phthalide structure, which contributes to its bioactivity. It is known for its ability to modulate various signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Effects

Levistilide A exhibits significant anti-inflammatory properties through several mechanisms:

  • NLRP3 Inflammasome Inhibition : LA has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby ameliorating inflammation in endothelial cells and potentially in various inflammatory diseases .
  • Endothelial Cell Protection : In a rat model of blood stasis, LA improved hemorheological parameters and enhanced endothelial cell viability. Treatment with LA reduced fibrinogen levels and improved prothrombin time, indicating its role in mitigating endothelial injury and promoting vascular health .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of Levistilide A:

  • Microglial Modulation : LA modulates microglial polarization and suppresses the production of inflammatory cytokines in LPS-induced microglia. This action involves inhibiting the phosphorylation of IκB-α and the nuclear translocation of NF-κB p65, which are pivotal in inflammatory signaling pathways .
  • Protection Against Oxidative Stress : LA also reduces reactive oxygen species (ROS) production in microglia, thereby protecting dopaminergic neurons from damage in models of Parkinson’s disease .

Anticancer Activity

Levistilide A has demonstrated potential as an anticancer agent:

  • Induction of Ferroptosis : Research indicates that LA can induce ferroptosis in breast cancer cells by activating the Nrf2/HO-1 signaling pathway. This process leads to increased ROS levels and mitochondrial dysfunction, ultimately resulting in reduced cell viability .
  • Hepatic Fibrosis Treatment : LA has been shown to inhibit hepatic stellate cell activation induced by angiotensin II, suggesting its potential use in treating liver fibrosis .

Case Studies

  • Neuroprotection in Parkinson's Disease Models : In experiments using MPTP-induced Parkinson’s mice, LA treatment resulted in reduced microglial activation and improved neuronal survival, supporting its therapeutic potential for neurodegenerative diseases .
  • Hemorheological Improvement : In a study involving rats with induced blood stasis, LA significantly improved blood viscosity and endothelial function, showcasing its potential for cardiovascular health interventions .

Data Summary

Biological ActivityMechanismStudy Reference
Anti-inflammatoryNLRP3 inhibition
Endothelial protectionImproved hemorheology
NeuroprotectionMicroglial modulation
Ferroptosis inductionNrf2/HO-1 pathway activation
Hepatic fibrosis treatmentHSC activation suppression

特性

IUPAC Name

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBRXVRQZJSDAK-ZJHGLIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317628
Record name Levistolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88182-33-6
Record name Levistolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88182-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levistolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levistolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVISTOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that diligustilide interacts with various cellular pathways. Studies have identified the following potential targets:

  • Platelet-derived growth factor (PDGF) signaling: Diligustilide has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].
  • α-glucosidase: Diligustilide exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].
  • Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that diligustilide might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of diligustilide's interaction with its targets?

A2: Diligustilide's interaction with its targets leads to several downstream effects:

  • Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, diligustilide reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].
  • Reduction of blood glucose levels: The α-glucosidase inhibitory activity of diligustilide helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].
  • Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by diligustilide contribute to its protective effects against ethanol-induced gastric lesions [, ].

Q3: What is the molecular formula and weight of diligustilide?

A3: Diligustilide has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for diligustilide?

A4: Extensive spectroscopic data has been used to characterize diligustilide and its derivatives. Techniques employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of diligustilide [, , , , , ].
  • Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in diligustilide [, ].
  • Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of diligustilide [, , , ].
  • Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of diligustilide enantiomers [].

Q5: What formulation strategies can enhance diligustilide's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of diligustilide:

  • Nanoemulsions: Formulating diligustilide as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].
  • Encapsulation techniques: Encapsulating diligustilide within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。